Tribuloside

Description

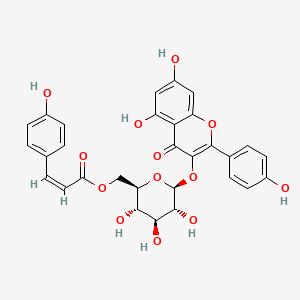

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-PYFXTMFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436355 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22153-44-2 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Bioactive Properties of Tribuloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a naturally occurring flavonoid glycoside predominantly isolated from Tribulus terrestris, is emerging as a compound of significant interest in the pharmaceutical and biomedical research sectors.[1][2][3][4] Traditionally used in various systems of medicine for a range of ailments, recent scientific investigations have begun to elucidate the specific molecular mechanisms underpinning its therapeutic potential.[5][6][7] This technical guide provides an in-depth overview of the known bioactive properties of this compound, with a focus on its anti-inflammatory and melanogenesis-enhancing effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anti-inflammatory Properties of this compound

This compound has demonstrated significant anti-inflammatory activity, particularly in the context of acute lung injury (ALI).[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory cytokine production.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the regulation of multiple signaling cascades. Key pathways implicated in its activity include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial in cell survival and inflammation. This compound is suggested to modulate this pathway, contributing to the reduction of inflammatory responses.[1]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a central regulator of inflammation. This compound's anti-inflammatory properties are linked to its ability to influence this pathway.[1]

-

NF-κB Signaling Pathway: As a critical transcription factor in the inflammatory process, NF-κB activation is a key target for anti-inflammatory therapies. This compound has been shown to impact this pathway, leading to a decrease in the expression of inflammatory mediators.

Experimental Evidence

In a preclinical model of lipopolysaccharide (LPS)-induced ALI in mice, administration of this compound led to a significant reduction in inflammatory cell infiltration into the lungs.[1][2] Furthermore, a marked decrease in the levels of key pro-inflammatory cytokines was observed.

| Cytokine | Effect of this compound Treatment | Significance |

| Interleukin-6 (IL-6) | Decreased Expression | p < 0.001[1] |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Expression | p < 0.001[1] |

| Interleukin-1beta (IL-1β) | Decreased Expression | p < 0.001[1] |

Key Molecular Targets

Through network pharmacology and molecular docking studies, several key protein targets for this compound in the context of ALI have been identified. These include:

Signaling Pathway Diagram

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

LPS-Induced Acute Lung Injury in Mice

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of ALI: Mice are administered with lipopolysaccharide (LPS) from Escherichia coli via intratracheal instillation or intraperitoneal injection to induce acute lung injury.

-

Treatment: A solution of this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dose. A vehicle control group receives the solvent alone.

-

Sample Collection: After a specified time, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Analysis:

-

Inflammatory Cell Infiltration: Cells in the BALF are counted using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with Wright-Giemsa.

-

Cytokine Measurement: Levels of IL-6, TNF-α, and IL-1β in the BALF or lung tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Histopathology: Lung tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess lung injury and inflammation.

-

Melanogenesis-Enhancing Properties of this compound

This compound has been identified as a potent enhancer of melanogenesis, the process of melanin production. This property makes it a compound of interest for the treatment of hypopigmentation disorders such as vitiligo.[3]

Mechanism of Action

The primary mechanism by which this compound promotes melanogenesis is through the PDE/cAMP/PKA signaling pathway.

-

Phosphodiesterase (PDE) Inhibition: this compound inhibits the activity of PDE, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3]

-

Increased cAMP Levels: Inhibition of PDE leads to an accumulation of intracellular cAMP.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).

-

Upregulation of Melanogenic Genes: Phosphorylated CREB acts as a transcription factor, upregulating the expression of key genes involved in melanogenesis, including:

-

MITF (Microphthalmia-associated transcription factor): The master regulator of melanocyte development and melanogenesis.

-

Tyrosinase: The rate-limiting enzyme in melanin synthesis.

-

Rab27a and Cdc42: Proteins involved in melanosome transport and dendrite formation in melanocytes.[3]

-

Signaling Pathway Diagram

Caption: this compound's signaling pathway in melanogenesis.

Experimental Protocols

In Vitro Melanogenesis Assay

-

Cell Culture: Human epidermal melanocytes (HEMs) or B16 melanoma cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours). A positive control (e.g., α-MSH) and a vehicle control are included.

-

Melanin Content Assay:

-

Cells are lysed with NaOH.

-

The absorbance of the lysate is measured at 405 nm using a microplate reader.

-

Melanin content is normalized to the total protein content of the cell lysate, which is determined using a BCA protein assay.

-

-

Tyrosinase Activity Assay:

-

Cell lysates are prepared.

-

The lysate is incubated with L-DOPA, the substrate for tyrosinase.

-

The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time.

-

-

Western Blot Analysis:

-

Protein extracts from treated and control cells are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against key proteins in the melanogenesis pathway (e.g., tyrosinase, MITF, p-CREB, PKA) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

PDE-Glo™ Phosphodiesterase Assay

-

Reaction Setup: A reaction mixture containing the phosphodiesterase enzyme and cAMP as a substrate is prepared in a 96-well or 384-well plate.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction wells.

-

Incubation: The reaction is incubated at room temperature to allow for PDE-mediated cAMP degradation.

-

Termination and Detection:

-

A termination buffer containing a broad-spectrum PDE inhibitor (e.g., IBMX) is added to stop the reaction.

-

A detection solution containing ATP and Protein Kinase A (PKA) is added. The remaining cAMP from the initial reaction activates PKA, which then consumes ATP.

-

-

Luminescence Measurement: Kinase-Glo® Reagent is added, which generates a luminescent signal proportional to the amount of remaining ATP. The luminescence is measured using a luminometer. A lower luminescent signal indicates higher PDE activity (more cAMP degraded, less PKA activation, more ATP remaining), while a higher signal indicates PDE inhibition by this compound.

Other Potential Bioactive Properties

Preliminary studies and traditional use suggest that this compound may possess other pharmacological activities, including:

-

Antioxidant Effects: Like many flavonoids, this compound is believed to have antioxidant properties, which may contribute to its other biological activities.[1][5]

-

Anticancer Potential: Some studies on saponins from Tribulus terrestris have indicated cytotoxic effects against certain cancer cell lines, though specific data on this compound is limited.[8]

-

Antifungal Activity: Saponins from the same plant source have also shown antifungal properties.[9]

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and melanogenesis-enhancing properties. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and PDE/cAMP/PKA. The experimental data, though still in early stages for some applications, provides a strong foundation for further research and development. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate future investigations into the therapeutic potential of this compound. As research progresses, a more comprehensive understanding of its bioactivities and potential clinical applications will undoubtedly emerge.

References

- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tribuloside: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a bioactive flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the plant species Tribulus terrestris, a member of the Zygophyllaceae family. This plant is native to warm temperate and tropical regions of the Old World, including Southern Europe, Southern Asia, Africa, and Australia[1]. It is also known by common names such as puncture vine, caltrop, and goat's head. The compound is present in various parts of the plant, with notable concentrations in the leaves and fruits [2][3].

While Tribulus terrestris is the most well-documented source, other plant species have been reported to contain this compound, including:

-

Agrimonia eupatoria

-

Quercus ilex

-

Edgeworthia gardneri

The concentration of this compound and other phytochemicals in Tribulus terrestris can be influenced by factors such as the geographical origin of the plant, the specific plant part used, and the time of harvest.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections detail the experimental protocols synthesized from various scientific publications.

Extraction

The initial step in isolating this compound is the extraction from the plant material. Several methods can be employed, with the choice of solvent and technique influencing the efficiency of the extraction.

Experimental Protocol: Solvent Extraction

-

Preparation of Plant Material: The leaves and fruits of Tribulus terrestris are collected, air-dried in the shade, and then ground into a coarse powder.

-

Extraction Solvents: A common and effective solvent system is an aqueous ethanol or methanol solution. A 50% methanol extract has been shown to be effective for isolating bioactive components[3]. Another protocol suggests using 70% ethanol[4].

-

Extraction Techniques:

-

Soxhlet Extraction: The powdered plant material is placed in a thimble and extracted with the chosen solvent in a Soxhlet apparatus for a defined period.

-

Ultrasound-Assisted Extraction (UAE): The plant material is sonicated in the solvent. This method can enhance extraction efficiency and reduce extraction time.

-

Reflux Extraction: The plant material is boiled in the solvent under reflux.

-

-

Filtration and Concentration: Following extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract contains a complex mixture of compounds. Therefore, further purification is necessary to isolate this compound. This is typically achieved through a combination of liquid-liquid partitioning and column chromatography.

Experimental Protocol: Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step helps to separate compounds based on their polarity.

-

Macroporous Resin Column Chromatography: The enriched fraction is loaded onto a macroporous resin column. The column is first washed with water to remove highly polar impurities, followed by elution with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol) to elute the target compounds.

-

Silica Gel Column Chromatography: The fraction containing this compound is further purified using silica gel column chromatography. A gradient solvent system, often a mixture of chloroform and methanol or ethyl acetate and methanol, is used to elute the column. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is employed. A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Crystallization: The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.

Data Presentation

Quantitative data on the yield and purity of isolated this compound is not extensively reported in the available literature. However, a patent for the isolation of total Tribulus terrestris saponins reports a maximum yield of 2% from the raw plant material, with a purity of over 95% for the total saponin content[1]. It is important to note that this data pertains to the entire saponin fraction and not exclusively to this compound. The yield of crude methanolic extract from the leaves of Tribulus terrestris has been reported to be around 5.4%[2]. Further research is required to establish a standardized yield and purity for isolated this compound.

| Parameter | Value | Source |

| Yield of Total Saponins | Up to 2% | [1] |

| Purity of Total Saponins | >95% | [1] |

| Yield of Crude Methanolic Leaf Extract | ~5.4% | [2] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Tribulus terrestris.

Caption: General workflow for this compound isolation.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological activities.

PI3K/Akt Signaling Pathway

This compound has demonstrated anti-inflammatory effects by potentially regulating the PI3K/Akt signaling pathway. This pathway is crucial in cell survival and inflammation.

Caption: this compound's modulation of the PI3K/Akt pathway.

MAPK and TNF Signaling Pathways

In the context of acute lung injury, this compound has been found to interact with key proteins in the MAPK and TNF signaling pathways, which are central to the inflammatory response[5].

Caption: this compound's interaction with MAPK and TNF pathways.

PDE/cAMP/PKA Signaling Pathway

This compound has been shown to enhance melanogenesis by acting on the PDE/cAMP/PKA pathway.

Caption: this compound's role in the PDE/cAMP/PKA pathway.

Conclusion

This technical guide has provided a detailed overview of the natural sources, isolation procedures, and known signaling pathways of this compound. While Tribulus terrestris stands out as the primary source, the methodologies for isolating this flavonoid glycoside can be adapted for other plant matrices. The elucidation of its interactions with key signaling pathways, such as PI3K/Akt, MAPK, TNF, and PDE/cAMP/PKA, opens avenues for further research into its therapeutic potential. The lack of specific quantitative data on the yield and purity of isolated this compound highlights an area for future investigation, which is crucial for the standardization and development of this compound-based pharmaceuticals and nutraceuticals. This guide serves as a foundational resource to aid researchers in their endeavors to unlock the full potential of this promising natural compound.

References

- 1. rsdjournal.org [rsdjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Anti-Inflammatory Mechanism of Action of Tribuloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribuloside, a natural flavonoid glycoside primarily isolated from Tribulus terrestris, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of its core mechanism of action in inflammatory diseases. Evidence from in vitro and in vivo studies indicates that this compound exerts its effects primarily through the modulation of key inflammatory signaling cascades. The principal mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This inhibition leads to a subsequent downstream reduction in the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). Network pharmacology and molecular docking studies further support these findings, identifying high-affinity interactions between this compound and key inflammatory targets including IL-6, TNF, and MAPK3. This document synthesizes the current understanding of this compound's molecular interactions, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the implicated pathways and workflows to serve as a comprehensive resource for research and development in the field of anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary process, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including acute lung injury (ALI), rheumatoid arthritis, inflammatory bowel disease, and various skin disorders[1][2]. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a major focus of pharmaceutical research.

This compound is a flavonoid compound found in Tribulus terrestris, a plant used for centuries in traditional medicine to treat a variety of ailments, including inflammation, headaches, and dizziness[1][3][4]. As a natural product, this compound and related compounds from T. terrestris have attracted considerable scientific interest for their therapeutic potential[1][4]. Recent studies have begun to elucidate the specific molecular mechanisms by which this compound counteracts the inflammatory process, positioning it as a promising candidate for further drug development. This guide aims to consolidate the existing technical data on its mechanism of action.

Core Mechanism of Action in Inflammatory Diseases

The anti-inflammatory effects of this compound and structurally related compounds are multifactorial, primarily involving the suppression of key signaling pathways that orchestrate the inflammatory response. The central mechanisms identified are the inhibition of the NF-κB and MAPK pathways, which are master regulators of inflammatory gene expression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the innate immune response and inflammation[5][6]. In resting cells, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus. There, it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5][7].

Studies on tribulusamide D, a compound isolated from T. terrestris with a similar anti-inflammatory profile, have shown that it effectively inhibits the nuclear localization of the NF-κB p65 subunit in LPS-stimulated macrophages[8][9]. This action prevents the transcription of NF-κB target genes, thereby suppressing the inflammatory cascade at a crucial upstream point. Extracts from T. terrestris have also been shown to reduce LPS-induced elevations of intracellular NF-κB[10][11].

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of serine/threonine kinases—which includes p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK)—plays a pivotal role in translating extracellular stimuli into cellular inflammatory responses[12][13]. Activation of these kinases via phosphorylation leads to the activation of various transcription factors that regulate the expression of inflammatory mediators[13].

This compound and related compounds have been shown to significantly interfere with this pathway.

-

p38 MAPK: In LPS-stimulated RAW264.7 macrophages, tribulusamide D markedly inhibited the phosphorylation and activation of p38 MAPK, while having no effect on ERK or JNK phosphorylation[8][9].

-

ERK, JNK, and MEK: A broader extract of T. terrestris was found to suppress the LPS-induced phosphorylation of Akt, MEK, ERK, p38, and JNK in macrophages, indicating a comprehensive inhibition of the MAPK and upstream Akt signaling pathways[10][11].

-

Molecular Docking: Computational studies have predicted a high binding affinity of this compound for MAPK3, providing a potential molecular basis for its inhibitory effect[1][14].

By inhibiting the phosphorylation of these key kinases, this compound effectively blocks the downstream signaling events that lead to the production of inflammatory cytokines and enzymes.

Regulation of Upstream and Associated Pathways

KEGG pathway enrichment analysis from network pharmacology studies has revealed that this compound's therapeutic effects in acute lung injury are associated with multiple signaling pathways. The PI3K-Akt signaling pathway was identified as having the highest gene count enrichment, suggesting it is a significant target[1]. The inhibition of the PI3K-Akt pathway can prevent the activation of downstream inflammatory effectors, including NF-κB[1][11]. Furthermore, given the central role of TNF-α in inflammation, the TNF signaling pathway is also considered a key mechanism through which this compound may exert its anti-inflammatory effects[1].

The overall mechanism, initiated by an inflammatory stimulus like LPS, and the points of inhibition by this compound are illustrated in the signaling pathway diagram below.

Quantitative Data Presentation

The anti-inflammatory efficacy of this compound and related compounds has been quantified in several key studies. The following tables summarize these findings for clear comparison.

Table 1: Summary of In Vitro Anti-Inflammatory Effects

| Compound | Model System | Concentration(s) | Target Measured | Key Result(s) | Citation(s) |

| Tribulusamide D | LPS-stimulated RAW264.7 macrophages | 25-100 µM | NO, PGE₂, iNOS, COX-2 | Dose-dependent inhibition of production and expression. | [8][9] |

| 100 µM | IL-6, IL-10, TNF-α | Significant decrease in mRNA and protein levels. | [8][9] | ||

| 100 µM | p-p38 MAPK | Markedly inhibited LPS-induced phosphorylation. | [8][9] | ||

| 100 µM | Nuclear NF-κB p65 | Inhibited nuclear translocation. | [8][9] | ||

| 3-Cinnamoyl-tribuloside | LPS-activated RAW264.7 cells | 0.3125-10 µM | NO, iNOS mRNA | Potent inhibition of NO production and iNOS expression. | [15] |

| 1.25-5 µM | TNF-α, IL-1β, IL-6 | Significant inhibition of cytokine expression at mRNA and protein levels. | [15] | ||

| Total Saponins Extract | LPS-stimulated RAW264.7 cells | 50-200 µg/mL | NO, TNF-α | Significant, dose-dependent decrease in production. | [16][17] |

| T. terrestris Extract | LPS-stimulated RAW264.7 cells | 3-30 µg/mL | NO, TNF-α, IL-6, IL-1β | Ameliorated excessive release and transcription. | [10][11] |

Table 2: Summary of In Vivo Anti-Inflammatory Effects of this compound

| Model System | Treatment | Outcome Measured | Key Result(s) | Citation(s) |

| LPS-induced Acute Lung Injury (ALI) in mice | This compound (unknown dose) | Pro-inflammatory Cytokines in BALF (IL-1β, TNF-α, IL-6) | Significantly decreased levels compared to LPS group (P < .001). | [1] |

| Lung Histopathology (Inflammation & Fibrosis Scores) | Significant alleviation of inflammation and fibrosis (P < .001). | [1] | ||

| Alveolar Structure | Significantly increased the number and percentage of alveolar area compared to the LPS group (P < .001). | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound's anti-inflammatory action.

In Vitro Anti-Inflammatory Assay in Macrophage Cell Line

This protocol is a composite based on methodologies used to assess the effects of this compound-related compounds on LPS-stimulated macrophages[8][16].

-

Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Plating: Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) at a density of approximately 1-5 x 10⁵ cells/mL and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound (or related compound, e.g., 10-100 µM) for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration 0.5-1 µg/mL) to induce an inflammatory response. A vehicle control (no LPS, no compound) and a positive control (LPS only) are included.

-

Incubation: Cells are incubated for a specified period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine/NO production).

-

Analysis:

-

Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared for protein analysis. Proteins of interest (e.g., p-p38, p38, IκBα, NF-κB p65, iNOS, COX-2) are separated by SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.

-

RT-PCR Analysis: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the mRNA expression levels of inflammatory genes are quantified using real-time polymerase chain reaction (RT-qPCR).

-

In Vivo Murine Model of Acute Lung Injury (ALI)

This protocol is based on the methodology described for investigating this compound's efficacy in a mouse model of LPS-induced ALI[1].

-

Animals: Male C57BL/6 mice (6-8 weeks old) are used. Animals are housed under standard conditions with free access to food and water and are acclimatized for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Induction of ALI: Mice are anesthetized, and ALI is induced by intratracheal instillation of LPS (e.g., 5 mg/kg body weight) dissolved in sterile saline. Control animals receive saline only.

-

Treatment: this compound is administered to the treatment groups (e.g., via intraperitoneal injection or oral gavage) at a specified time point relative to LPS administration (e.g., 2 hours post-LPS).

-

Sample Collection: At a predetermined time point after LPS challenge (e.g., 24 or 48 hours), mice are euthanized.

-

Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with phosphate-buffered saline (PBS). The collected BALF is centrifuged, and the supernatant is stored at -80°C for cytokine analysis. The cell pellet can be used for cell counting and differential analysis.

-

Lung Tissue: The lungs are harvested. One lobe is fixed in 4% paraformaldehyde for histological analysis, while other lobes can be snap-frozen in liquid nitrogen for protein or RNA extraction.

-

-

Analysis:

-

Cytokine Analysis: IL-6, TNF-α, and IL-1β levels in the BALF supernatant are measured by ELISA.

-

Histological Examination: The fixed lung tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Lung injury, inflammation, and fibrosis are scored by a pathologist blinded to the treatment groups.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, can be measured in lung tissue homogenates.

-

Conclusion and Future Directions

The available evidence strongly indicates that this compound exerts potent anti-inflammatory effects by targeting fundamental signaling pathways, primarily the NF-κB and MAPK cascades. By inhibiting these pathways, this compound effectively reduces the production of a wide array of pro-inflammatory mediators, including key cytokines and enzymes responsible for propagating and sustaining the inflammatory response. This mechanism has been validated in both in vitro cellular models and in vivo models of inflammatory disease, such as acute lung injury[1].

For drug development professionals and researchers, this compound represents a compelling natural product lead. However, further research is required to advance its therapeutic potential:

-

Direct Molecular Target Identification: While the effects on NF-κB and MAPK are established, the direct protein target(s) of this compound that initiate this inhibition remain to be definitively identified.

-

Pharmacokinetics and Bioavailability: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to understand the bioavailability and in vivo behavior of this compound.

-

NLRP3 Inflammasome Interaction: The NLRP3 inflammasome is a critical driver of IL-1β production in many inflammatory diseases[18][19]. Investigating whether this compound directly or indirectly modulates NLRP3 inflammasome activation could reveal an additional layer of its anti-inflammatory mechanism.

-

Clinical Evaluation: Ultimately, well-designed clinical trials are needed to establish the safety and efficacy of this compound in human inflammatory diseases.

References

- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the Fruit Extract of Tribulus terrestris on Skin Inflammation in Mice with Oxazolone-Induced Atopic Dermatitis through Regulation of Calcium Channels, Orai-1 and TRPV3, and Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF- κ B/iNOS-NO Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF-κB/iNOS-NO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Exploring the in vitro anti-inflammatory activity of gross saponins of Tribulus terrestris L. fruit by using liquid chromatography-mass spectrometry-based cell metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. clinsurggroup.us [clinsurggroup.us]

Pharmacological Activities of Tribuloside from Tribulus terrestris: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribulus terrestris L. (Zygophyllaceae), a plant used extensively in traditional medicine, is a rich source of various bioactive compounds. Among these, Tribuloside, a flavonoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its anti-inflammatory, melanogenic, and potential anticancer and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound's bioactivities. While much of the research has been conducted on extracts of Tribulus terrestris or derivatives of this compound, this guide consolidates the available information to facilitate further investigation into the therapeutic potential of this promising natural compound.

Pharmacological Activities

Anti-inflammatory Activity

This compound and its derivatives have demonstrated notable anti-inflammatory effects. Studies have primarily focused on the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models.

Quantitative Data

| Compound | Cell Line | Parameter | Method | Result | Citation |

| 3-cinnamoylthis compound (3-CT) | RAW 264.7 | NO Production | Griess Assay | 98.57% inhibition at 10 µM; 15.87% inhibition at 0.3125 µM | |

| 3-cinnamoylthis compound (3-CT) | RAW 264.7 | TNF-α, IL-1β, IL-6 mRNA expression | qRT-PCR | Significant inhibition (p < 0.001) at 10 µM | |

| 3-cinnamoylthis compound (3-CT) | RAW 264.7 | TNF-α, IL-1β, IL-6 protein expression | ELISA | Significant inhibition (p < 0.001) at 10 µM | |

| This compound | LPS-induced ALI mice | IL-1β, TNF-α, IL-6 in BALF | ELISA | Significant decrease (p < 0.001) compared to LPS group |

Experimental Protocols

In vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of 3-cinnamoylthis compound (e.g., 0.3125–10 µM) for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS, TNF-α, IL-1β, and IL-6 are determined by quantitative real-time polymerase chain reaction (qRT-PCR).

In vivo Anti-inflammatory Assay in LPS-Induced Acute Lung Injury (ALI) Mouse Model

-

Animal Model: Male C57BL/6 mice are used. Acute lung injury is induced by intratracheal or intraperitoneal administration of LPS (e.g., 5 mg/kg).

-

Treatment: this compound is administered to the mice (e.g., via gavage or intraperitoneal injection) at specified doses and time points before or after LPS challenge.

-

Sample Collection: At a predetermined time after LPS induction (e.g., 12 or 24 hours), bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Inflammatory Marker Analysis: The concentrations of IL-1β, TNF-α, and IL-6 in the BALF are measured by ELISA.

-

Histopathological Examination: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of lung injury, including inflammatory cell infiltration and alveolar damage.

Signaling Pathways

This compound and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways, including the MAPK and PI3K-Akt pathways, which are critical in the inflammatory response.

Caption: this compound inhibits LPS-induced inflammation via MAPK and PI3K-Akt pathways.

Melanogenesis-Promoting Activity

This compound has been shown to enhance melanogenesis, suggesting its potential application in treating hypopigmentation disorders like vitiligo.

Quantitative Data

| Compound | Cell Line | Parameter | Method | Result | Citation |

| This compound | Human Epidermal Melanocytes (HEMCs) | Melanin Content | Spectrophotometry | Notable increase in melanin production | |

| This compound | Human Epidermal Melanocytes (HEMCs) | Tyrosinase Activity | L-DOPA oxidation assay | Increased tyrosinase activity | |

| This compound | PDE-Glo Assay | PDE Inhibition | Luminescence Assay | Inhibitory effect on PDE |

Experimental Protocols

In vitro Melanogenesis Assay in Human Epidermal Melanocytes (HEMCs)

-

Cell Culture: HEMCs are cultured in specific melanocyte growth medium.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Melanin Content Measurement: Cells are lysed, and the melanin content is quantified by measuring the absorbance at 475 nm and normalizing to the total protein content.

-

Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by incubating cell lysates with L-DOPA and measuring the formation of dopachrome spectrophotometrically at 490 nm.

-

Western Blot Analysis: Protein expression of key melanogenesis-related factors such as MITF, tyrosinase, Rab27a, and Cdc42, as well as proteins in the PDE/cAMP/PKA pathway, are analyzed by Western blotting.

-

PDE Inhibition Assay: The inhibitory effect of this compound on phosphodiesterase (PDE) activity is determined using a commercial PDE-Glo™ assay kit.

Signaling Pathways

This compound promotes melanogenesis by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activates Protein Kinase A (PKA), which in turn phosphorylates cAMP-response element-binding protein (CREB). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis, leading to increased expression of tyrosinase and other melanogenic proteins.

Caption: this compound enhances melanogenesis by modulating the PDE/cAMP/PKA/CREB/MITF pathway.

Anticancer Activity

While research on the specific anticancer activity of isolated this compound is limited, extracts from Tribulus terrestris containing this compound have shown cytotoxic effects against various cancer cell lines.

Quantitative Data

| Compound/Extract | Cell Line | Parameter | Method | Result (IC50) | Citation |

| Methanolic extract of T. terrestris | MCF-7 (Breast Cancer) | Cell Viability | MTT Assay | ~218.19 µg/mL | |

| Methanolic extract of T. terrestris | A549 (Lung Cancer) | Cell Viability | MTT Assay | ~179.62 µg/mL | |

| Saponin extracts of T. terrestris | MCF-7 (Breast Cancer) | Cell Viability | MTT Assay | Cytotoxic effects observed |

Experimental Protocols

In vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the Tribulus terrestris extract or isolated compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways

Extracts of Tribulus terrestris are suggested to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the regulation of Bcl-2 family proteins and caspases.

Caption: Tribulus terrestris extracts may induce apoptosis via intrinsic and extrinsic pathways.

Neuroprotective Activity

Extracts of Tribulus terrestris, containing this compound, have shown neuroprotective effects in models of neurodegenerative diseases and cognitive impairment.

Experimental Protocols

Scopolamine-Induced Amnesia Model in Zebrafish

-

Animal Model: Adult zebrafish are used. Amnesia is induced by administering scopolamine (e.g., 100 µM) to the tank water.

-

Treatment: Zebrafish are treated with an ethanolic leaf extract of T. terrestris (e.g., 1, 3, and 6 mg/L) for a specified period (e.g., 15 days) prior to scopolamine exposure.

-

Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Y-maze test for spatial memory and the novel object recognition (NOR) test for recognition memory.

-

Biochemical Analysis: Brain tissues are collected to measure acetylcholinesterase (AChE) activity and markers of oxidative stress.

Signaling Pathways

The neuroprotective effects of flavonoids are often attributed to their ability to modulate signaling pathways involved in neuronal survival and plasticity, such as the ERK/BDNF/TrkB pathway.

Caption: Flavonoids may exert neuroprotective effects by reducing oxidative stress and activating pro-survival signaling pathways.

Conclusion and Future Directions

This compound, a flavonoid glycoside from Tribulus terrestris, exhibits a range of promising pharmacological activities. Its anti-inflammatory and melanogenesis-promoting effects are the most well-documented, with established mechanisms of action involving key signaling pathways. The potential for anticancer and neuroprotective activities is also evident, although much of the current research is based on extracts of T. terrestris rather than isolated this compound.

For drug development professionals and researchers, this compound represents a valuable lead compound. Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to facilitate further pharmacological studies.

-

Quantitative Bioactivity: Comprehensive in vitro and in vivo studies to determine the specific IC50 and EC50 values of isolated this compound for its various bioactivities.

-

Pharmacokinetics and Bioavailability: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Clinical Trials: Well-designed clinical trials to evaluate the efficacy and safety of this compound for the treatment of inflammatory conditions, hypopigmentation disorders, and potentially other diseases.

By addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its development as a novel therapeutic agent.

Tribuloside: A Deep Dive into its Impact on Cellular Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tribuloside, a steroidal saponin primarily isolated from Tribulus terrestris, has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the effects of this compound on key cellular signaling pathways, offering researchers and drug development professionals a detailed resource to inform future studies and therapeutic development. This document summarizes quantitative data, details experimental methodologies, and visualizes the complex signaling networks modulated by this promising natural compound.

Quantitative Data Summary

The following tables consolidate the available quantitative data on the effects of this compound, providing a clear comparison of its activity across different experimental models and conditions.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Condition | IC50 (µg/mL) | Reference |

| Human Lens Epithelial (HLE-B3) | H2O2-induced oxidative stress | Not specified, but protective effects observed at 1, 3, and 10 µg/mL | [1] |

Table 2: Effect of this compound on Inflammatory Cytokines in LPS-Induced Acute Lung Injury (ALI) in Mice

| Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. LPS Group | p-value vs. LPS Group | Reference |

| IL-1β | Control | ~50 | - | < 0.001 | [2] |

| LPS | ~250 | - | - | [2] | |

| LPS + this compound | ~100 | ~0.4 | < 0.001 | [2] | |

| TNF-α | Control | ~100 | - | < 0.001 | [2] |

| LPS | ~450 | - | - | [2] | |

| LPS + this compound | ~200 | ~0.44 | < 0.001 | [2] | |

| IL-6 | Control | ~150 | - | < 0.001 | [2] |

| LPS | ~600 | - | - | [2] | |

| LPS + this compound | ~300 | ~0.5 | < 0.001 | [2] |

Table 3: Effect of this compound on Cell Viability, Apoptosis, and Oxidative Stress Markers in H2O2-Treated Human Lens Epithelial (HLE-B3) Cells

| Parameter | Treatment Group | Value | p-value vs. H2O2 Group | Reference |

| Cell Viability (%) | Control | 100 | < 0.05 | [1] |

| H2O2 | ~50 | - | [1] | |

| H2O2 + this compound (1 µg/mL) | ~65 | < 0.05 | [1] | |

| H2O2 + this compound (3 µg/mL) | ~75 | < 0.05 | [1] | |

| H2O2 + this compound (10 µg/mL) | ~85 | < 0.05 | [1] | |

| Apoptosis Rate (%) | Control | ~5 | < 0.05 | [1] |

| H2O2 | ~30 | - | [1] | |

| H2O2 + this compound (1 µg/mL) | ~20 | < 0.05 | [1] | |

| H2O2 + this compound (3 µg/mL) | ~15 | < 0.05 | [1] | |

| H2O2 + this compound (10 µg/mL) | ~10 | < 0.05 | [1] | |

| MDA Level (nmol/mgprot) | Control | ~2 | < 0.05 | [1] |

| H2O2 | ~8 | - | [1] | |

| H2O2 + this compound (1 µg/mL) | ~6 | < 0.05 | [1] | |

| H2O2 + this compound (3 µg/mL) | ~4 | < 0.05 | [1] | |

| H2O2 + this compound (10 µg/mL) | ~3 | < 0.05 | [1] |

MDA: Malondialdehyde, a marker of oxidative stress.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several critical cellular signaling pathways. This section details the known interactions and presents them visually.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Studies suggest that this compound can modulate this pathway, potentially contributing to its anti-cancer and protective effects. For instance, this compound may regulate the anti-apoptotic protein Bcl-2 through the PI3K/Akt pathway, thereby promoting cell survival in the context of acute lung injury.[2]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. This compound has been implicated in the modulation of the MAPK pathway, which may underlie its anti-inflammatory and anti-cancer activities.[2]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the immune and inflammatory responses. This compound has been shown to inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2]

Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer. This compound has been shown to induce apoptosis in cancer cells, and this effect is often mediated by the modulation of the Bax/Bcl-2 ratio. An increase in this ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

-

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, Bax, Bcl-2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is used to quantify the levels of inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or biological fluids.

-

Materials:

-

ELISA kit specific for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well ELISA plate

-

Wash buffer

-

Stop solution

-

Microplate reader

-

-

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution to stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Conclusion

This compound demonstrates significant modulatory effects on key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, as well as the intrinsic apoptosis pathway. These interactions provide a molecular basis for its observed anti-inflammatory and anti-cancer properties. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on elucidating the precise molecular targets of this compound within these pathways and expanding the quantitative analysis of its effects in a broader range of disease models.

References

The Antioxidant Properties of Tribuloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuloside, a flavonoid glycoside predominantly found in Tribulus terrestris, has garnered significant interest for its potential therapeutic applications. Historically, Tribulus terrestris has been a staple in traditional medicine for treating a variety of ailments, and modern research is beginning to uncover the pharmacological basis for these uses.[1] Among its diverse bioactive compounds, this compound is recognized for its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the antioxidant characteristics of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its mechanism of action. While much of the current research has focused on extracts of Tribulus terrestris, this guide will focus on the data relevant to its flavonoid components, with this compound as a key representative.

Data Presentation: Antioxidant Activity of Tribulus terrestris Extracts

Quantitative data on the antioxidant activity of isolated this compound is limited in publicly available literature. However, numerous studies have evaluated the antioxidant capacity of Tribulus terrestris extracts, which are rich in flavonoids like this compound. The following tables summarize the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for various extracts of Tribulus terrestris.

Table 1: DPPH Radical Scavenging Activity of Tribulus terrestris Extracts

| Extract Type | IC50 (µg/mL) | Reference |

| Methanol | 71.4 | [2] |

| Ethyl Acetate | 80 (mg/mL) | [3] |

Table 2: ABTS Radical Scavenging Activity of Tribulus terrestris Extracts

| Extract Type | IC50 (µg/mL) | Reference |

| Ethyl Acetate | 40 (mg/mL) | [3] |

Note: The significant variance in reported IC50 values can be attributed to differences in extraction methods, solvent polarity, and the geographic origin of the plant material.

Core Mechanisms of Antioxidant Action

The antioxidant properties of this compound are believed to be mediated through two primary mechanisms: direct radical scavenging and the modulation of intracellular antioxidant signaling pathways.

Direct Radical Scavenging

As a flavonoid, the chemical structure of this compound, with its phenolic hydroxyl groups, allows it to donate a hydrogen atom to stabilize free radicals, thereby neutralizing their reactivity. This direct antioxidant activity is the basis for the DPPH and ABTS assays.

Modulation of Cellular Signaling Pathways

More profound and lasting antioxidant effects are achieved through the upregulation of endogenous antioxidant defense mechanisms. The primary signaling pathways implicated in the antioxidant response to flavonoids like this compound are the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

The Nrf2/ARE pathway is a master regulator of cellular redox homeostasis.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

A study on Tiliroside, a flavonoid structurally similar to this compound, demonstrated a significant increase in the protein levels of Nrf2, as well as its downstream targets, Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), in microglial cells.[1][6] Furthermore, research on an ethanol extract of Tribulus terrestris has shown that it can ameliorate oxidative stress-induced cell injury by activating the PI3K/Akt-Nrf2 signaling pathway.[7] This suggests a strong likelihood that this compound exerts its antioxidant effects through a similar mechanism.

The MAPK signaling pathway is a crucial regulator of cellular processes, including the response to oxidative stress. The three main cascades of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[8] Oxidative stress can activate these kinases, which in turn can have both pro-survival and pro-apoptotic effects. Importantly, there is significant crosstalk between the MAPK and Nrf2 pathways. For instance, activated ERK can lead to the activation of Nrf2, further enhancing the cellular antioxidant response. While direct evidence for this compound's modulation of the MAPK pathway in oxidative stress is still emerging, its known anti-inflammatory effects, which are often mediated by MAPK signaling, suggest this is a plausible mechanism for its antioxidant activity.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to evaluate the antioxidant properties of compounds like this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

-

Sample Preparation: A series of concentrations of this compound are prepared in the same solvent.

-

Reaction: The this compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Preparation of ABTS•+ Solution: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: A range of concentrations of this compound are prepared.

-

Reaction: The this compound solutions are added to the diluted ABTS•+ solution.

-

Measurement: The absorbance is measured spectrophotometrically at 734 nm after a set incubation period (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Cell Culture: A suitable cell line, such as HepG2 human liver cancer cells, is cultured in a 96-well plate.

-

Loading with DCFH-DA: The cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).

-

Treatment: The cells are treated with various concentrations of this compound.

-

Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.

-

Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured over time using a microplate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The concentration of the compound required to inhibit 50% of the ROS-induced fluorescence (EC50) is determined.

Conclusion

This compound, a key flavonoid from Tribulus terrestris, demonstrates significant antioxidant potential. While direct quantitative data on the isolated compound is still emerging, studies on related flavonoids and extracts of T. terrestris strongly suggest that its antioxidant effects are mediated through both direct radical scavenging and the modulation of crucial cellular defense pathways, particularly the Nrf2/ARE signaling cascade. The activation of this pathway leads to the enhanced expression of a suite of protective antioxidant enzymes. Further research focusing on the purified this compound is warranted to precisely quantify its antioxidant efficacy and to fully elucidate its interactions with cellular signaling networks. Such studies will be invaluable for the development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.

References

- 1. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsdjournal.org [rsdjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Chemical Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Tribuloside: A Potential Anticancer Agent? A Review of Preclinical Evidence

Notice: Despite significant interest in the therapeutic compounds derived from Tribulus terrestris, publicly available scientific literature lacks specific studies on the anticancer effects of purified tribuloside . Research has predominantly focused on crude extracts and saponin fractions of the plant. This guide, therefore, synthesizes the existing preclinical data on these extracts, highlighting the mechanisms attributed to its saponin components, including this compound, and outlines the predictive molecular interactions of this compound with key cancer-related proteins. This information should be interpreted as foundational, pointing towards the potential of this compound, rather than as a definitive analysis of the purified compound's activity.

Introduction

This compound, a furostanol saponin from the plant Tribulus terrestris, is a subject of growing interest within the drug development community. Traditionally, extracts of T. terrestris have been used in various medicinal systems for their anti-inflammatory, antioxidant, and hypotensive properties.[1] Recent investigations into its constituent compounds have suggested potential applications in oncology. Saponins, in particular, are believed to be the primary bioactive components responsible for the plant's therapeutic effects, including the potential to inhibit tumor growth by influencing cell proliferation, apoptosis, and metastasis.[1][2]

This technical guide provides a comprehensive overview of the current understanding of T. terrestris extracts, with a focus on the saponin-driven mechanisms relevant to this compound's potential as an anticancer agent. It details the proposed signaling pathways, summarizes cytotoxic activity, and provides standardized protocols for the key experiments used in this area of research.

Cytotoxic Activity of Tribulus terrestris Extracts

The primary method for assessing the direct anticancer potential of a compound is by measuring its cytotoxicity against cancer cell lines. While specific IC50 values for purified this compound are not available in the literature, studies on methanolic and saponin extracts of T. terrestris provide important baseline data. These extracts have demonstrated significant cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines.[3]

| Extract Type | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Methanolic Extract | Lung (A549) | 179.62 | [3] |

| Aqueous Extract | Lung (A549) | 189.70 | [3] |

| Methanolic Extract | Breast (MCF-7) | 218.19 | [3] |

| Saponin Fractions | Breast (MCF-7) | Varies (e.g., 13.50 ± 0.885% viability at 6.25 µg/ml for seed saponins) | [2] |

Importantly, these studies often report that the extracts exhibit lower toxicity towards non-malignant cells, such as peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells.[2]

Mechanism of Action: Induction of Apoptosis

The leading mechanism by which T. terrestris extracts appear to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Evidence points to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Modulation of the Bcl-2 Family and Caspase Activation

A critical step in the intrinsic apoptotic pathway is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). T. terrestris extracts have been shown to alter the Bax/Bcl-2 ratio, favoring apoptosis.[2] Specifically, treatment of MCF-7 breast cancer cells with these extracts resulted in the downregulation of the anti-apoptotic Bcl-2 protein and upregulation of the pro-apoptotic Bax protein.[2]

This shift in the Bax/Bcl-2 balance leads to mitochondrial membrane permeabilization and the subsequent activation of a cascade of cysteine proteases known as caspases. Studies have demonstrated a significant increase in caspase-3 and caspase-8 activity in cancer cells treated with T. terrestris extracts, ultimately leading to DNA fragmentation and cell death.[2]

Implicated Signaling Pathways